5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Catalog No.
S15814388
CAS No.
M.F
C8H4F4N2O
M. Wt
220.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Product Name

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

IUPAC Name

5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

InChI

InChI=1S/C8H4F4N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

BBSCHGWLYGNQPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)F

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a fluorinated derivative of benzimidazole, characterized by the presence of a fluorine atom and a trifluoromethoxy group. This compound features a bicyclic structure composed of a benzene ring fused to an imidazole ring, with specific substitutions that enhance its chemical properties. The fluorine atoms contribute to the compound's unique reactivity and stability, making it a subject of interest in various fields, including medicinal chemistry and material science.

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, such as benzimidazole N-oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can produce reduced benzimidazole derivatives, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms in the compound can be substituted with other functional groups under suitable conditions, involving nucleophiles such as amines or thiols.

The specific outcomes of these reactions depend on the reagents and conditions employed.

Research indicates that 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The presence of fluorine enhances its interaction with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Preliminary studies suggest its effectiveness against certain cancer cell lines, although further investigation is warranted to elucidate its mechanisms of action and therapeutic potential .

The synthesis of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves the following methods:

  • Fluorination of Anilines: A common approach includes reacting 4-(trifluoromethoxy)aniline with a fluorinating agent under controlled conditions. This reaction often requires elevated temperatures and the presence of a catalyst to ensure complete fluorination.
  • Industrial Production: In industrial settings, large-scale fluorination processes are employed using specialized equipment to handle reactive fluorinating agents, optimizing yield and purity while minimizing by-products.

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole has diverse applications:

  • Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Biological Studies: The compound is investigated for its potential as an antimicrobial and anticancer agent.
  • Pharmaceutical Industry: Ongoing research explores its role as a pharmaceutical intermediate.
  • Material Science: It is utilized in developing advanced materials with unique properties such as high thermal stability and chemical resistance .

The interaction studies of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole focus on its binding affinity to various biological targets. The presence of multiple fluorine atoms enhances its ability to engage in specific interactions that non-fluorinated analogs may not achieve. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)anilineContains a trifluoromethyl groupLacks the benzimidazole structure
5-Fluoro-4-methoxy-2-(trifluoromethoxy)benzoic acidContains both methoxy and trifluoromethoxy groupsDifferent functional groups affecting solubility
5-Fluoro-4-methoxy-2-(trifluoromethoxy)benzenemethanolSimilar trifluoromethoxy substitutionAlcohol functional group introduces different reactivity

Uniqueness

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole stands out due to its unique combination of fluorine atoms within the benzimidazole framework. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Its potential for specific interactions in biological systems further enhances its value for research and industrial applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

220.02597540 g/mol

Monoisotopic Mass

220.02597540 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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